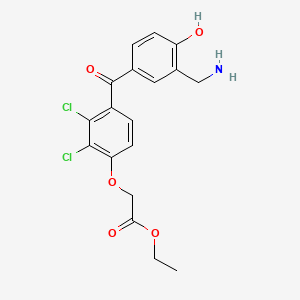
Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
合成経路と反応条件
A-49816の合成には、重要な中間体の生成とその後の制御された条件下での反応を含む、複数の手順が必要です。 合成経路と反応条件に関する具体的な詳細は、専有情報であり、公開されていません .
工業生産方法
A-49816の工業生産方法も専有情報です。 A-49816塩酸塩など、さまざまな形態で入手できることが知られています .
化学反応の分析
反応の種類
A-49816は、以下を含むいくつかの種類の化学反応を起こします。
酸化: A-49816は、特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。
還元: この化合物は、一般的な還元剤を使用して還元できます。
一般的な試薬と条件
A-49816の反応で使用される一般的な試薬には、酸化剤、還元剤、およびハロゲン化剤が含まれます。 これらの反応の具体的な条件は、目的の生成物によって異なります .
生成される主な生成物
A-49816の反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応はさまざまな酸化誘導体を生成する可能性があり、置換反応はハロゲン化化合物を生成する可能性があります .
科学的研究の応用
A-49816は、高天井利尿薬としての特性により、科学研究で広く使用されています。その用途には以下が含まれます。
化学: A-49816は、さまざまな化学研究で基準化合物として使用されます。
生物学: この化合物は、利尿薬が生物系に与える影響を研究するために使用されます。
医学: A-49816は、その潜在的な治療効果を調査するための前臨床研究で使用されます。
作用機序
A-49816は、腎臓におけるナトリウムイオンと塩化物イオンの再吸収を阻害することにより、その効果を発揮し、尿の生成量を増大させます。 このメカニズムには、イオンチャネルやトランスポーターを含む、特定の分子標的と経路の調節が含まれます .
類似の化合物との比較
類似の化合物
A-49816に似た化合物には、フロセミドやブメタニドなどの他の高天井利尿薬が含まれます .
独自性
A-49816は、その特定の化学構造と高天井利尿薬としての特性により、独特です。 他の利尿薬とは異なり、A-49816は独自の分子式を持ち、独自の薬理効果を示します .
類似化合物との比較
Similar Compounds
Similar compounds to A-49816 include other high-ceiling diuretics such as furosemide and bumetanide .
Uniqueness
A-49816 is unique due to its specific chemical structure and high-ceiling diuretic properties. Unlike other diuretics, A-49816 has a distinct molecular formula and exhibits unique pharmacological effects .
生物活性
Acetic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester presents a unique structure that may confer various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes:
- An acetic acid moiety
- A dichlorophenoxy group
- An aminomethyl-4-hydroxybenzoyl substituent
These functional groups are believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation and is a target for Alzheimer's disease treatment .
- Antimicrobial Activity : The ethyl ester form has shown potential antimicrobial properties against various bacterial strains. The presence of the dichlorophenoxy group enhances its lipophilicity, allowing better penetration into microbial membranes .
- Antioxidant Effects : The hydroxyl groups in the structure may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| AChE Inhibition | Reduced AChE activity in vitro | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antioxidant | Scavenging of DPPH radicals |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various acetic acid derivatives, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that treatment with the compound led to a decrease in neuronal apoptosis markers and improved cognitive function in animal models subjected to induced oxidative stress. This suggests a promising avenue for further research into its application for neurodegenerative diseases.
特性
CAS番号 |
78235-72-0 |
|---|---|
分子式 |
C18H17Cl2NO5 |
分子量 |
398.2 g/mol |
IUPAC名 |
ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate |
InChI |
InChI=1S/C18H17Cl2NO5/c1-2-25-15(23)9-26-14-6-4-12(16(19)17(14)20)18(24)10-3-5-13(22)11(7-10)8-21/h3-7,22H,2,8-9,21H2,1H3 |
InChIキー |
KWDSYQYCWWCCAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl |
正規SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl |
外観 |
Solid powder |
Key on ui other cas no. |
78235-72-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)ethyl ester A 49816 A-49816 acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















